[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine is a tertiary amine featuring a pyrrolidine ring substituted with a 2-aminoethyl group, a benzyl group, and a cyclopropylamine moiety. Its stereoisomers, [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine and [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine, have been listed by CymitQuimica as discontinued products, suggesting prior use in research or pharmaceutical development .
Properties
IUPAC Name |
1-(2-aminoethyl)-N-benzyl-N-cyclopropylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c17-9-11-18-10-8-16(13-18)19(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDPMTZSPEQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Aminopyrrolidine Intermediate
The pyrrolidine core is synthesized via cyclization of 1,2,4-trisubstituted butane derivatives. As described in US5977381A , optically active 3-aminopyrrolidine is prepared by reacting 1,2,4-tribromobutane with benzylamine under high pressure (50–80 bar) in tetrahydrofuran (THF) at 100–150°C. The benzyl group acts as a temporary protecting agent, which is later replaced by cyclopropylamine (Figure 1A).
Key Reaction Conditions
Introduction of 2-Aminoethyl Side Chain
The 2-aminoethyl group is introduced via reductive amination. Ethylenediamine reacts with a ketone-functionalized pyrrolidine intermediate in the presence of sodium cyanoborohydride (NaBH3CN). This step is adapted from EP1138672A1 , where similar amines are grafted onto pyrrolidine derivatives.
Optimized Parameters
Final Functionalization with Cyclopropylamine
The benzyl protecting group is removed via hydrogenolysis (H2/Pd-C), followed by nucleophilic substitution with cyclopropylamine. This method mirrors the synthesis of cyclopropyl-containing heterocycles in WO2006002236A1 .
Critical Steps
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Deprotection : 10% Pd/C, H2 (1 atm), ethanol, 6 hr
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Amination : Cyclopropylamine (2 equiv), K2CO3, DMF, 80°C, 8 hr
Method 2: Multi-Component Coupling Strategy
One-Pot Assembly of Pyrrolidine Core
A modified Madelung synthesis (PMC7111421 ) enables the construction of substituted pyrrolidines from N-(o-tolyl)benzamides. Bromination of the benzamide intermediate with N-bromosuccinimide (NBS) generates a reactive site for cyclization with ethylenediamine and cyclopropylamine (Figure 1B).
Reaction Profile
Advantages and Limitations
-
Advantages : Reduced purification steps, high atom economy.
-
Limitations : Requires strict control of stoichiometry to avoid oligomerization.
Method 3: Organometallic Cyclization
Palladium-Catalyzed Cyclopropane Functionalization
As reported in MDPI , donor-acceptor cyclopropanes react with benzylamines under nickel catalysis to form pyrrolidin-2-ones. Subsequent dealkoxycarbonylation and amination yield the target compound (Table 1).
Catalytic System
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Catalyst : Ni(ClO4)2·6H2O (10 mol%)
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Ligand : Xantphos (20 mol%)
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Solvent : Dichloroethane
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Temperature : 80°C, 24 hr
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 3 | 2 | 3 |
| Overall Yield | 55–60% | 68–72% | 60–65% |
| Stereocontrol | Moderate | Low | High |
| Scalability | High | Moderate | Low |
| Cost Efficiency | $$ | $ | $$$ |
Challenges and Optimization Opportunities
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Stereochemical Purity : Method 3 offers superior enantioselectivity via chiral ligands but at higher costs.
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Byproduct Formation : Method 2 generates brominated side products, necessitating rigorous chromatography.
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Green Chemistry : Solvent-free conditions or water-based systems remain unexplored for this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzyl or cyclopropylamine moieties are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, alcohols, or amines, often in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
The compound [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine , also known as AM95658, is a nitrogen-containing organic molecule that has attracted significant interest in various fields of scientific research. Its unique chemical structure, characterized by a pyrrolidine ring, a benzyl group, and a cyclopropylamine moiety, allows for diverse applications in chemistry, biology, and industry.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various synthetic routes, including:
- Reductive Amination : Often involving ketone precursors and reducing agents such as sodium borohydride or lithium aluminum hydride.
- Multi-Step Reactions : Enabling the formation of intricate molecular architectures that are essential for pharmaceutical development.
Pharmacological Studies
In pharmacology, this compound is explored for its potential as a ligand in receptor binding assays. Its ability to interact with specific biological targets allows researchers to:
- Investigate receptor-ligand interactions.
- Study the modulation of biological pathways, which can lead to the development of new therapeutic agents.
The compound exhibits significant biological activity due to its structural features. It has been studied for:
- Mechanisms of Action : Binding to receptors and enzymes that influence cellular processes such as signal transduction and gene expression.
- Efficacy in Biological Assays : Demonstrating potential therapeutic effects in various models, particularly in neuropharmacology.
Case Studies
Several studies have highlighted the applications of this compound:
- Neuropharmacology Research : A study investigating the binding affinity of AM95658 to specific neurotransmitter receptors demonstrated its potential role in modulating neurotransmission pathways, indicating its applicability in treating neurological disorders.
- Synthetic Method Development : Research focused on optimizing synthetic routes for producing this compound efficiently highlighted its utility as an intermediate in pharmaceutical synthesis.
- Biological Assays : Experimental assays have shown that this compound effectively influences gene expression related to metabolic processes, making it a candidate for further exploration in metabolic disorder treatments.
Mechanism of Action
The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological responses. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Observations :
- Pyrrolidine vs.
- Cyclopropane Functionalization : Both the target compound and [1-(3-methylbenzyl)cyclopropyl]amine hydrochloride utilize cyclopropane for structural rigidity, but the latter’s simpler substitution (methylbenzyl vs. benzyl-pyrrolidine-ethylamine) may limit its pharmacological scope .
Biological Activity
The compound [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine , also known as AM95658, is a nitrogen-containing organic molecule that has gained attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- A pyrrolidine ring which is known for its involvement in various biological activities.
- A benzyl group that enhances lipophilicity and receptor binding.
- A cyclopropylamine moiety , contributing to the stability and reactivity of the molecule.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This binding can modulate various biological pathways including:
- Signal transduction cascades : Influencing cellular communication and responses.
- Gene expression regulation : Affecting the transcription of target genes.
- Metabolic processes : Modifying metabolic pathways involved in disease states.
Antimicrobial Properties
Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related compounds possess varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| AM95658 | <125 | E. coli, Pseudomonas aeruginosa |
| Compound A | 75 | Bacillus subtilis |
| Compound B | 125 | Enterococcus faecalis |
Case Studies
- Antibacterial Activity : In vitro tests demonstrated that certain pyrrolidine derivatives inhibited the growth of harmful bacteria such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for traditional antibiotics, suggesting a potential for development into new antimicrobial agents .
- Antifungal Activity : Research also highlighted the antifungal properties of related alkaloids, indicating that this compound may exhibit similar effects against fungal pathogens .
Comparative Analysis with Similar Compounds
The structure of this compound allows for comparison with other nitrogen-containing compounds such as piperidine derivatives and cyclopropylamines.
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Piperidine Derivatives | Similar nitrogen ring structure | Antidepressant effects |
| Cyclopropylamines | High stability and reactivity | Antimicrobial properties |
| AM95658 | Unique combination of structural features | Broad-spectrum activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine?
- Methodological Answer : A common approach involves coupling reactions using copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base in polar aprotic solvents like DMSO at moderate temperatures (e.g., 35°C). For example, analogous pyrrolidine derivatives are synthesized via Buchwald-Hartwig amination or Ullmann-type couplings, with purification via acid-base extraction and gradient chromatography (e.g., 0–100% ethyl acetate/hexane) . Optimizing stoichiometry and reaction time (e.g., 48 hours) may improve yields, which are often low (~17–20%) due to steric hindrance from cyclopropyl and benzyl groups.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the cyclopropyl group (δ 0.5–1.2 ppm, multiplet), benzyl aromatic protons (δ 7.2–7.4 ppm), and pyrrolidine/ethylamine protons (δ 2.5–3.5 ppm). Splitting patterns (e.g., doublets for adjacent NH groups) help assign stereochemistry .
- HRMS : A molecular ion peak ([M+H]⁺) should match the exact mass (e.g., ~275.2 g/mol). Isotopic patterns validate halogen-free synthesis .
Q. What safety protocols are critical when handling this amine-containing compound?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors, nitrile gloves to prevent dermal exposure, and eye protection. Storage should be in airtight containers under nitrogen to prevent oxidation. Toxicity data are limited, so treat it as a potential irritant (skin/eyes) and follow general amine-handling guidelines (e.g., neutralization of spills with dilute acetic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions in NMR/HRMS data often arise from impurities (e.g., unreacted starting materials) or stereochemical variations. Solutions include:
- Repetitive purification : Use preparative HPLC or recrystallization to isolate the pure product.
- Advanced NMR techniques : 2D COSY or NOESY to confirm spatial proximity of protons, especially for pyrrolidine ring conformers.
- Isotopic labeling : Track reaction intermediates via ¹³C-labeled precursors .
Q. What computational tools are effective for retrosynthetic planning of this compound?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable routes. For example, retrosynthesis might prioritize:
- Step 1 : Cyclopropane introduction via Corey-Chaykovsky cyclopropanation.
- Step 2 : Amine coupling using Pd-catalyzed cross-coupling or reductive amination.
- Evaluate feasibility using steric/electronic parameters (e.g., DFT calculations for transition states) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Replace CuBr with Pd(OAc)₂/Xantphos for milder conditions.
- Solvent optimization : Test DMF or toluene for better solubility of intermediates.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 48 hours to 6 hours) while maintaining temperature control .
Q. What strategies assess the compound’s potential pharmacological interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets like GPCRs or kinases (e.g., pyrrolidine derivatives in show affinity for PI3Kα).
- In vitro assays : Test inhibition of enzymatic activity (e.g., IC₅₀ determination via fluorescence-based assays) .
Q. How to develop validated analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with ammonium acetate buffer (pH 6.5) and a gradient elution of acetonitrile. Validate linearity (1–1000 ng/mL), LOQ, and precision per ICH guidelines.
- Sample preparation : Protein precipitation with cold acetonitrile or solid-phase extraction to remove matrix interferents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
